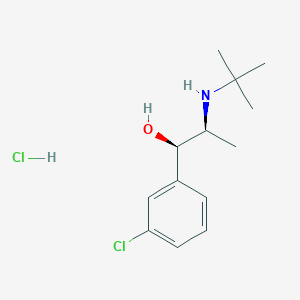
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a stereoisomer of bupropion, a well-known antidepressant and smoking cessation aid. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomers. The erythro form refers to the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride typically involves the reduction of bupropion. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure the desired stereoisomer is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound back to bupropion or its metabolites.
Reduction: Further reduction can lead to the formation of other dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can have different pharmacological properties compared to the parent compound .
Applications De Recherche Scientifique
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating depression and aiding smoking cessation.
Mécanisme D'action
The mechanism of action of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal. The compound interacts with specific molecular targets, including the norepinephrine transporter and dopamine transporter .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-(-)-Ephedrine Hydrochloride: Another chiral compound with sympathomimetic properties.
(2S,3S)-Hydroxybupropion Hydrochloride: A metabolite of bupropion with similar pharmacological effects.
(1R,2S)-2-Phenylcyclopropanaminium: A monoamine oxidase inhibitor used in the treatment of depression .
Uniqueness
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and metabolic pathways. Its ability to selectively inhibit norepinephrine and dopamine reuptake distinguishes it from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C13H21Cl2NO |
|---|---|
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12-;/m0./s1 |
Clé InChI |
YZHVQDVGTAELNB-CSDGMEMJSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
SMILES canonique |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


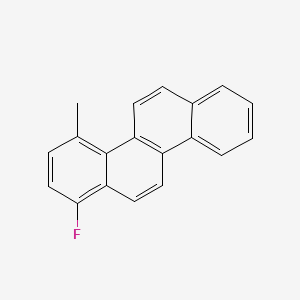
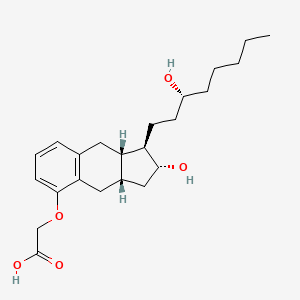
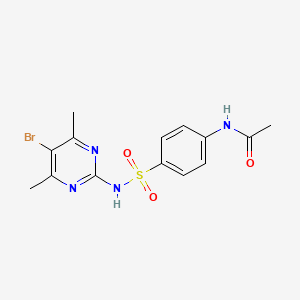


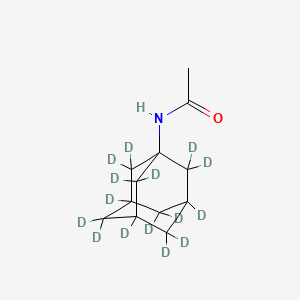
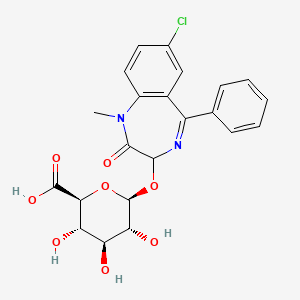
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)

![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)




